molecular formula C12H10FNO2 B106381 Ethyl 8-fluoroquinoline-3-carboxylate CAS No. 71082-35-4

Ethyl 8-fluoroquinoline-3-carboxylate

Cat. No. B106381
CAS RN: 71082-35-4
M. Wt: 219.21 g/mol
InChI Key: WHWANFMWJBLPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-fluoroquinoline-3-carboxylate is a compound that belongs to the class of quinolones, which are known for their broad antibacterial properties. The fluoroquinolones are a subclass of quinolones that have a fluorine atom at the 6 or 7 position of the quinolone ring system, which often enhances their antibacterial activity .

Synthesis Analysis

The synthesis of ethyl 8-fluoroquinoline-3-carboxylate derivatives involves multistep reactions. For instance, the synthesis of ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives includes a key step of obtaining the C-7 fatty amide derivative through the selective formation of an azide at the C-7 position using sodium azide, followed by reduction to form the corresponding amine . Another synthesis route for a related compound, ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, involves a nucleophilic addition reaction and cyclization starting from the sodium salt of diethyl 2-oxosuccinate and 3-fluoroaniline .

Molecular Structure Analysis

The molecular structure of ethyl 8-fluoroquinoline-3-carboxylate derivatives is characterized by the presence of a quinolone core, a carboxylate group at the 3-position, and various substituents at other positions which can significantly affect the compound's biological activity. For example, the introduction of a fluorine atom at the 6 or 7 position is a common modification that can enhance antibacterial properties .

Chemical Reactions Analysis

Ethyl 8-fluoroquinoline-3-carboxylate derivatives can undergo various chemical reactions. For instance, the enantioselective C-H alkylation of 8-ethylquinolines with enones or acrolein using a Rh(III) catalyst and a chiral carboxylic acid has been described, which demonstrates the potential for selective modification of the quinolone scaffold . Additionally, the synthesis of some ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates from ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves nucleophilic addition and cyclocondensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 8-fluoroquinoline-3-carboxylate derivatives are influenced by their molecular structure. The presence of fluorine atoms can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its pharmacokinetic and pharmacodynamic profiles. An NMR study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provides detailed information on the chemical shifts and coupling constants, which are valuable for understanding the electronic environment of the molecule .

Relevant Case Studies

Several studies have evaluated the biological activity of ethyl 8-fluoroquinoline-3-carboxylate derivatives. For example, novel derivatives with fatty amide moieties have shown promising cytotoxicity against various cancer cell lines and significant antibacterial activity against bacterial strains such as Staphylococcus aureus . Another study reported the broad antibacterial activity of 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, suggesting its potential use in systemic infections . These case studies highlight the therapeutic potential of ethyl 8-fluoroquinoline-3-carboxylate derivatives in treating infections and cancer.

Scientific Research Applications

Synthesis and Intermediates in Antibacterial Compounds

Ethyl 8-fluoroquinoline-3-carboxylate plays a crucial role as an intermediate in the synthesis of various antibacterial compounds. Rádl (1994) demonstrated its use in the creation of antibacterial fluoroquinolones, highlighting its significance in the synthesis process (Rádl, 1994). Similarly, Koga et al. (1980) synthesized 6,7,8-polysubstituted compounds using ethyl 8-fluoroquinoline-3-carboxylate derivatives, showing their potential in developing antibiotics with significant activity against Gram-positive and Gram-negative bacteria (Koga et al., 1980).

Formation of New Heterocyclic Compounds

Abu-Sheaib et al. (2008) explored the cyclocondensation reaction of ethyl 8-fluoroquinoline-3-carboxylate derivatives to produce new heterocycles with moderate antibacterial activity (Abu-Sheaib et al., 2008). This showcases its utility in creating diverse chemical structures with potential pharmaceutical applications.

Pharmaceutical Synthesis and Biological Evaluation

In the realm of pharmaceutical research, Venepally et al. (2016) conducted a study synthesizing novel derivatives of ethyl 8-fluoroquinoline-3-carboxylate. They evaluated these derivatives for cytotoxicity against cancer cell lines and antimicrobial activities, revealing promising results in both domains (Venepally et al., 2016).

Antibacterial Activity and SAR Analysis

Research on the structure-activity relationships (SAR) of compounds derived from ethyl 8-fluoroquinoline-3-carboxylate has been significant. Cooper et al. (1990) synthesized a series of compounds with this derivative, focusing on their antibacterial activities and SAR, particularly against Gram-positive organisms (Cooper et al., 1990).

Safety And Hazards

Ethyl 8-fluoroquinoline-3-carboxylate is intended for research and development use only and is not recommended for medicinal, household, or other uses . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

ethyl 8-fluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWANFMWJBLPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573652
Record name Ethyl 8-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-fluoroquinoline-3-carboxylate

CAS RN

71082-35-4
Record name Ethyl 8-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-fluoroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 8-fluoroquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 8-fluoroquinoline-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 8-fluoroquinoline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 8-fluoroquinoline-3-carboxylate
Reactant of Route 6
Ethyl 8-fluoroquinoline-3-carboxylate

Citations

For This Compound
1
Citations
EH Erickson, CF Hainline, LS Lenon… - Journal of Medicinal …, 1979 - ACS Publications
Quinoline-3-carboxylic acid (3) was found to have weak oral activity inthe rat passive cutaneous (PCA) assay. In an effort to increase activity, the synthesis of structurally …
Number of citations: 22 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.